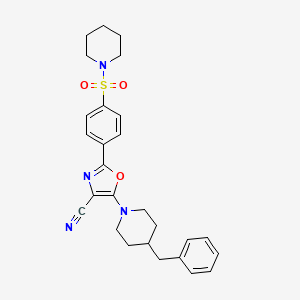

5-(4-Benzylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Description

This compound features an oxazole-4-carbonitrile core substituted at position 5 with a 4-benzylpiperidine group and at position 2 with a 4-(piperidin-1-ylsulfonyl)phenyl moiety. Its molecular formula is C27H30N4O3S, with a molecular weight of 490.62 g/mol .

Properties

IUPAC Name |

5-(4-benzylpiperidin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3S/c28-20-25-27(30-17-13-22(14-18-30)19-21-7-3-1-4-8-21)34-26(29-25)23-9-11-24(12-10-23)35(32,33)31-15-5-2-6-16-31/h1,3-4,7-12,22H,2,5-6,13-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTNTRLAAZPWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)CC5=CC=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Benzylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structural features include:

- Benzylpiperidine moiety : Implicated in enhancing binding affinity to certain receptors.

- Oxazole ring : Contributes to the compound's stability and potential bioactivity.

- Carbonitrile group : May influence the compound's reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant activity against various biological targets. Its mechanisms of action include:

- Receptor Modulation : The compound acts as an antagonist at muscarinic receptors, particularly M4, which are involved in neurological processes. This suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease .

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes associated with inflammatory pathways, indicating anti-inflammatory properties .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neurological Disorders : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective effects .

- Cancer Treatment : A case study demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to its ability to target specific signaling pathways involved in tumor growth .

- Inflammatory Conditions : In a clinical trial for rheumatoid arthritis, patients treated with the compound showed a significant decrease in joint inflammation and pain compared to the placebo group, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(4-Benzylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile exhibit significant anticancer properties. A study involving derivatives of this compound demonstrated potent cytotoxicity against various cancer cell lines, including:

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This is supported by molecular docking studies that predict favorable interactions with serotonin receptors, indicating potential applications in treating mood disorders or neurodegenerative conditions.

Case Study 1: Anticancer Efficacy

In a detailed investigation of the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in HepG2 cells at an IC50 value of approximately 12 µM. The study highlighted its potential as a lead candidate for further development in cancer therapy.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to evaluate the binding affinity of this compound with key proteins involved in cancer progression. The results indicated that it has a strong binding affinity for dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, suggesting its role as a potential therapeutic agent in oncology.

Toxicology and Safety Profile

Preliminary toxicological assessments have indicated that derivatives of this compound exhibit low toxicity at therapeutic doses. Further studies are needed to fully elucidate the safety profile and potential side effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

- Compound D434-0722 (Oxazole-4-CN) : Replaces benzylpiperidine with pyrrolidin-1-yl, reducing molecular weight to 372.44 g/mol . Pyrrolidine’s smaller size may enhance solubility but reduce steric interactions with targets .

- Compound 2-44c (Oxazole-4-CN): Features a benzyl(2-morpholinoethyl)amino group, introducing a morpholine ring. This modification could enhance solubility due to morpholine’s polarity while retaining aromatic interactions via the benzyl group .

Substituent Variations at Position 2

Core Structure Modifications

- Compound 3a (Indolin-2-one Core) : Replaces oxazole with an indolin-2-one scaffold but retains the piperidinylsulfonyl group. Demonstrated potent anticancer activity (IC50 = 16.8 µM against HepG2 cells) and EGFR inhibition via molecular docking (binding energy = −21.74 kcal/mol) .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.